

(1,4-Dimethylpiperazin-2-yl)methanol chemical structure and IUPAC name

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Compound of Interest

Compound Name: (1,4-Dimethylpiperazin-2-yl)methanol

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An In-depth Technical Guide to (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol, identified by CAS Number 14675-44-6, is a heterocyclic organic compound featuring a piperazine ring substituted with two methyl groups and a hydroxymethyl group.^{[1][2]} Its unique structural arrangement makes it a valuable building block and intermediate in organic synthesis.^[1] This compound is particularly significant in the development of novel pharmaceutical agents and advanced materials, where its distinct functional groups can be leveraged to construct more complex molecular architectures.^[1] This guide provides a comprehensive overview of its chemical structure, properties, and its role in synthetic applications.

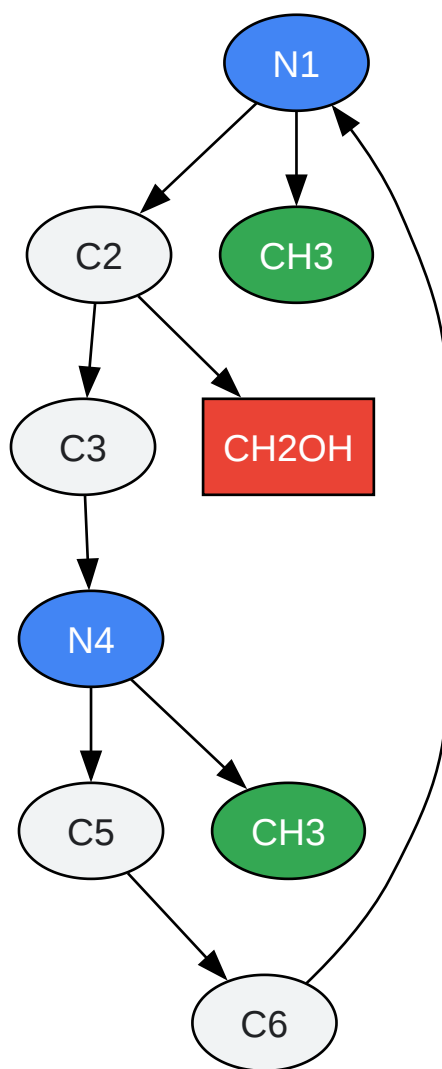
Chemical Structure and Nomenclature

The proper identification and naming of a chemical compound are crucial for scientific communication. The structural and naming details for **(1,4-Dimethylpiperazin-2-yl)methanol** are outlined below.

- IUPAC Name: **(1,4-Dimethylpiperazin-2-yl)methanol**

- Synonyms: 1,4-Dimethylpiperazine-2-methanol, 1,4-Dimethyl-2-(hydroxymethyl)piperazine[2][3]
- Molecular Formula: C₇H₁₆N₂O[2][3]
- CAS Number: 14675-44-6[2][4]

Below is a diagram illustrating the atomic connectivity of the molecule.



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Caption: Atomic connectivity in **(1,4-Dimethylpiperazin-2-yl)methanol**.

Physicochemical Properties

A summary of the key physical and chemical properties of **(1,4-Dimethylpiperazin-2-yl)methanol** is presented in the table below. This data is essential for designing experiments, understanding its behavior in different solvents, and for safety assessments.

Property	Value	Reference(s)
Molecular Weight	144.22 g/mol	[2][5]
Appearance	Yellow liquid	[2][3]
Boiling Point	110-112 °C (at 13 mmHg) 195.6 °C (at 760 mmHg)	[2][6]
Density	0.98 g/cm ³	[6]
Refractive Index	1.472	[6]
Flash Point	70.3 °C	[6]
MDL Number	MFCD00174342	[2][4]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **(1,4-Dimethylpiperazin-2-yl)methanol** are not extensively published in readily available literature, a generalized synthetic workflow can be proposed based on standard organic chemistry principles for constructing substituted piperazines. The following diagram illustrates a logical retrosynthetic approach and a potential forward synthesis workflow.

Generalized Synthesis Workflow

The synthesis of asymmetrically substituted piperazines like **(1,4-Dimethylpiperazin-2-yl)methanol** often involves a multi-step process. This typically includes the formation of the piperazine core, followed by sequential N-alkylation and functionalization at a carbon atom.



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Caption: A generalized workflow for the synthesis of **(1,4-Dimethylpiperazin-2-yl)methanol**.

Methodology for a Key Step: Reductive Amination (Hypothetical)

A common method for N-methylation is reductive amination. The following provides a generalized protocol for this type of transformation.

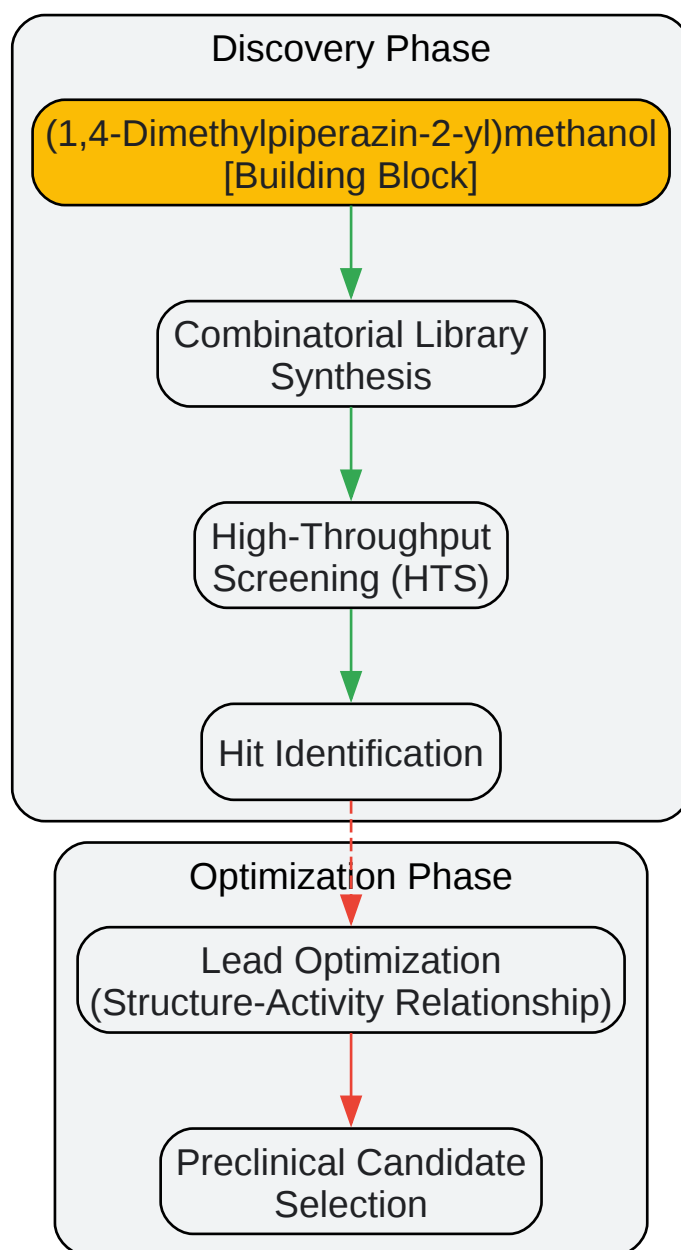
- **Reaction Setup:** To a solution of a piperazine precursor (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile), add the carbonyl compound (e.g., formaldehyde, 2.2 eq.).
- **pH Adjustment:** Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid.
- **Reducing Agent Addition:** Add a reducing agent such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) portion-wise at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- **Workup and Isolation:** Upon completion, quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO_3). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the N-methylated piperazine.

Applications in Drug Discovery and Development

(1,4-Dimethylpiperazin-2-yl)methanol serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[1] The piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound offers a three-dimensional structure and multiple points

for further modification, making it an attractive starting point for creating libraries of novel compounds for screening.

The logical workflow from a building block to a potential drug candidate is illustrated below.



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Caption: Role of **(1,4-Dimethylpiperazin-2-yl)methanol** in a drug discovery workflow.

Safety and Handling

(1,4-Dimethylpiperazin-2-yl)methanol is classified as an irritant.[2][5] Standard laboratory safety precautions should be followed when handling this chemical.

- Hazard Codes: Xi (Irritant)[2][3]
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin), R41 (Risk of serious damage to eyes).[2][3]
- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection).[2][3]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[7]

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